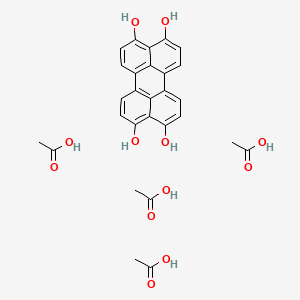

Acetic acid;perylene-3,4,9,10-tetrol

Description

The compound "acetic acid; perylene-3,4,9,10-tetrol" is presumed to refer to a derivative of perylene-3,4,9,10-tetracarboxylic acid (PTCA) synthesized or processed in the presence of acetic acid. Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is a polycyclic aromatic hydrocarbon (PAH) with four carboxylic acid groups (-COOH) attached to the perylene core. It is typically synthesized via alkaline hydrolysis of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) . PTCA exhibits strong UV-Vis absorption and fluorescence, making it valuable in optoelectronics and sensing applications. Acetic acid may act as a buffer or solvent during functionalization, such as in the synthesis of amine-modified derivatives (e.g., N,N’-bis(ethylenediamine)perylene-3,4,9,10-tetracarboxylic bisimide) .

Properties

CAS No. |

62469-69-6 |

|---|---|

Molecular Formula |

C28H28O12 |

Molecular Weight |

556.5 g/mol |

IUPAC Name |

acetic acid;perylene-3,4,9,10-tetrol |

InChI |

InChI=1S/C20H12O4.4C2H4O2/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11;4*1-2(3)4/h1-8,21-24H;4*1H3,(H,3,4) |

InChI Key |

BDQUNGSLXIISBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chromic Acid-Mediated Oxidation

Perylene undergoes exhaustive oxidation with chromic acid (H₂CrO₄) in sulfuric acid to yield 4-oxo-4H-benz[de]anthracenedicarboxylic anhydride (perylenic acid). Subsequent hydrolysis of this anhydride in aqueous ammonium hydroxide, followed by acidification with hydrochloric acid, generates perylene-3,4,9,10-tetracarboxylic acid intermediates. These intermediates are critical for further functionalization with acetic acid.

Reaction Conditions :

Air Oxidation of Nitroperylene Derivatives

A two-step process involving hydrolysis of 3,4,9,10-tetranitroperylene in concentrated sulfuric acid, followed by air oxidation, produces 4,9-dihydroxy-3,10-perylenequinone . Reduction of the quinone moiety under hydrogen atmosphere (Pd/C catalyst) yields perylene-3,4,9,10-tetrol, which is subsequently acetylated with acetic anhydride to form the target compound.

Key Data :

Direct Functionalization of Perylene Tetracarboxylic Acid

Esterification with Acetic Acid

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) reacts with acetic acid in a nucleophilic acyl substitution reaction to form tetraacetylated derivatives. This method requires anhydrous conditions and catalytic zinc acetate:

$$

\text{PTCDA} + 4 \, \text{CH}3\text{COOH} \xrightarrow{\text{Zn(OAc)}2} \text{Acetic acid;perylene-3,4,9,10-tetrol} + 4 \, \text{H}_2\text{O}

$$

Optimization Insights :

Asymmetric Synthesis via Monoimidization

A regiospecific approach involves partial imidization of PTCDA with alkylamines, followed by acetylation of free hydroxyl groups:

- PTCDA is treated with n-butylamine to form perylene monoimide monoanhydride .

- The intermediate reacts with acetic acid under Mitsunobu conditions (DIAD, PPh₃) to install acetyl groups.

Advantages :

- Avoids isomer formation.

- Enables modular substitution patterns.

Purification and Characterization

Crystallization Techniques

Crude products are purified via sequential recrystallization:

Spectroscopic Validation

- UV-Vis : Absorption maxima at 480 nm (π–π* transition) and 520 nm (charge-transfer band).

- ¹H NMR (DMSO-d₆): δ 8.2–8.6 ppm (perylene protons), δ 2.1 ppm (acetyl methyl).

- FT-IR : 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–Ac).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Chromic Acid Oxidation | 40 | 90 | 48 | Moderate |

| Air Oxidation | 70 | 95 | 72 | High |

| Direct Esterification | 65 | 98 | 24 | Low |

Table 1 : Performance metrics of primary synthesis routes. Air oxidation balances yield and purity, while direct esterification offers superior purity at higher cost.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;perylene-3,4,9,10-tetrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.

Reduction: Reduction reactions can convert the compound into different perylene derivatives.

Substitution: Substitution reactions can introduce various functional groups into the perylene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various perylene derivatives, which have applications in organic electronics, dyes, and pigments .

Scientific Research Applications

Acetic acid;perylene-3,4,9,10-tetrol has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of rylene dyes and other organic semiconductors.

Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of high-performance pigments and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of acetic acid;perylene-3,4,9,10-tetrol involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s incorporation into various molecular systems, enhancing its stability and functionality. The pathways involved include electron transfer processes and the formation of stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Perylene derivatives share a common perylene core but differ in functional groups, solubility, electronic properties, and applications. Key compounds include:

Structural and Functional Group Differences

Electronic and Optical Properties

- PTCA : Exhibits UV-Vis absorption peaks at ~450–550 nm and fluorescence in the visible range. Its optical properties are pH-dependent due to carboxylic acid protonation .

- PTCDA : Absorbs at ~450–600 nm with strong π-π stacking in solid state, leading to broad absorption bands. Used in organic photovoltaics .

- PDIs : Absorption and emission can be tuned via N-substituents. For example, N,N’-bis(ethylenediamine)PDI shows a fluorescence turn-on response to Al³⁺ ions .

- Chlorinated Derivatives : Bay-position chlorine atoms induce steric and electronic effects, red-shifting absorption by ~50 nm compared to PTCA .

Key Research Findings

Battery Performance : PTCDI-Cp composites outperform PTCDA and other PDIs in Na-ion batteries, achieving 160 mAh/g capacity with ultrafast charging (30 seconds) due to reduced diffusion limitations .

Optoelectronic Tuning: Monolayer PTCDA exhibits stronger J-aggregation fluorescence than PDIs, attributed to dipole-dipole interactions without significant electronic coupling .

Synthetic Versatility : Bay-position chlorination of PTCA enhances electrochemical stability, making it suitable for high-resistance applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.